molecular formula C16H25ClN2 B14779644 N-methyl-1-(4-phenylbut-3-enyl)piperidin-3-amine;hydrochloride

N-methyl-1-(4-phenylbut-3-enyl)piperidin-3-amine;hydrochloride

Cat. No.: B14779644
M. Wt: 280.83 g/mol
InChI Key: IAWXONSPEOOGAQ-UHFFFAOYSA-N
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Description

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a phenylbutenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the phenylbutenyl group through a series of reactions such as alkylation or Heck coupling. The final step involves the methylation of the amine group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylbutenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-phenylbutyl)piperidin-3-amine hydrochloride
  • N-Methyl-1-(4-phenylbut-2-en-1-yl)piperidin-3-amine hydrochloride

Uniqueness

(E)-N-Methyl-1-(4-phenylbut-3-en-1-yl)piperidin-3-amine hydrochloride is unique due to its specific structural configuration, which can influence its binding affinity and selectivity for certain targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H25ClN2

Molecular Weight

280.83 g/mol

IUPAC Name

N-methyl-1-(4-phenylbut-3-enyl)piperidin-3-amine;hydrochloride

InChI

InChI=1S/C16H24N2.ClH/c1-17-16-11-7-13-18(14-16)12-6-5-10-15-8-3-2-4-9-15;/h2-5,8-10,16-17H,6-7,11-14H2,1H3;1H

InChI Key

IAWXONSPEOOGAQ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)CCC=CC2=CC=CC=C2.Cl

Origin of Product

United States

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